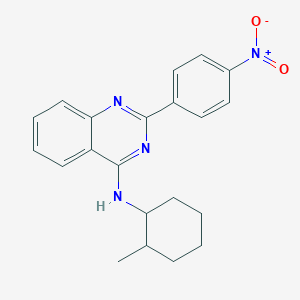

N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine

Description

N-(2-Methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core substituted with a 4-nitrophenyl group at position 2 and a 2-methylcyclohexylamine group at position 2.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-14-6-2-4-8-18(14)22-21-17-7-3-5-9-19(17)23-20(24-21)15-10-12-16(13-11-15)25(26)27/h3,5,7,9-14,18H,2,4,6,8H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXYLSBFOCEEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steric Hindrance Mitigation

The 2-methylcyclohexyl group imposes steric constraints, necessitating:

Nitro Group Reactivity

The electron-withdrawing nitro group deactivates the quinazoline ring, requiring:

-

High Temperatures: 110–120°C to overcome electronic deactivation.

-

Catalytic Bases: Et₃N or K₂CO₃ to absorb HCl and shift equilibrium.

Analytical Characterization

Synthetic success is confirmed via:

Comparative Synthesis Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| SNAr | High regioselectivity | Long reaction times | 60–65% |

| Isothiocyanate | Modular for analog synthesis | Multi-step, lower yield | 50–55% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylcyclohexyl group.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, especially at the quinazoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products

Oxidation: Oxidized derivatives of the methylcyclohexyl group.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives have been extensively studied for their antitumor , antimicrobial , and anti-inflammatory properties. The specific compound N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine exhibits several notable pharmacological effects:

- Anticancer Activity : Quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .

- Antimicrobial Effects : The nitrophenyl group in the structure may enhance antimicrobial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound's potential to inhibit inflammatory pathways has been suggested, which could be beneficial in treating conditions like arthritis .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, including:

- One-Pot Synthesis : Utilizing anthranilamide and appropriate aldehydes under catalysis to produce quinazoline derivatives efficiently.

- Reflux Conditions : Conducting reactions under reflux with solvents that promote the formation of the quinazoline ring structure.

These methodologies emphasize green chemistry principles, aiming for high yield and minimal environmental impact .

Data Table: Biological Activities of Similar Compounds

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The findings demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use as a lead compound for antibiotic development.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of similar quinazoline derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit similar effects, warranting further exploration in inflammatory disease models.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Table 1: Structural and Functional Comparison of Quinazolin-4-Amine Derivatives

Key Observations:

Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity, likely improving interactions with kinase ATP-binding pockets compared to electron-donating groups (e.g., methoxy in ) .

Trans isomers generally exhibit higher thermal stability .

Antimicrobial vs. Kinase Activity : Halogenated derivatives (e.g., 7-chloro in ) show antimicrobial activity, while nitro- or pyridyl-substituted compounds are more associated with kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Insights:

Research Findings and Therapeutic Potential

- Kinase Inhibition : Structural analogs in show IC₅₀ values of 10–50 nM against CLK1/CLK4 kinases. The target compound’s nitro group may enhance potency but requires validation .

- Antimicrobial Activity : Nitro groups are less effective than halogens (e.g., chlorine) in inhibiting microbial growth, as seen in .

- Isomerism Impact : Cis/trans isomerism in cyclohexyl derivatives () affects binding; the target compound’s 2-methyl group may restrict conformational flexibility, improving selectivity.

Biological Activity

N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Quinazoline Compounds

Quinazolines are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their pharmacological properties. They are often utilized in the development of drugs targeting various diseases, including cancer, infections, and inflammatory conditions. The specific structure of this compound suggests potential interactions with biological targets that may lead to therapeutic effects.

Synthesis of this compound

The synthesis typically involves multi-step chemical reactions starting from readily available precursors. The process includes:

- Formation of the Quinazoline Core : This can be achieved through the condensation of anthranilic acid derivatives with formamide.

- Introduction of Functional Groups : The 4-nitrophenyl group is introduced via nucleophilic aromatic substitution, followed by the addition of the 2-methylcyclohexyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase enzymes, which play crucial roles in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Antimicrobial Activity : Quinazoline derivatives have demonstrated antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Potential to reduce inflammation markers |

Case Studies and Research Findings

- Anticancer Properties : A study evaluated several quinazoline derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 15.3 µg/mL to >37 µg/mL, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

- Antimicrobial Efficacy : Another investigation into quinazoline derivatives highlighted their antimicrobial activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 1.95 µg/mL for certain derivatives, indicating strong antibacterial properties .

- Mechanistic Insights : Molecular docking studies have elucidated potential binding interactions between quinazoline derivatives and key proteins involved in cancer progression and microbial resistance. These studies suggest that modifications in the quinazoline structure can enhance binding affinity and specificity towards target proteins .

Q & A

Advanced Research Question

- 3D-QSAR Modeling : Utilizes molecular descriptors (e.g., steric, electrostatic fields) to correlate substituent effects (e.g., 4-nitro vs. 4-chloro groups) with activity trends. CoMFA/CoMSIA studies on analogous quinazolin-4-amine derivatives reveal that electron-withdrawing groups enhance target binding .

- Molecular Docking : Simulates interactions with kinases (e.g., EGFR) by aligning the quinazoline core in the ATP-binding pocket. Nitrophenyl groups may form π-π stacking with hydrophobic residues .

How do crystallographic studies inform its intermolecular interactions?

Advanced Research Question

- Hydrogen Bonding : The NH group in the quinazoline core often participates in N–H⋯N/O interactions with adjacent molecules, stabilizing supramolecular assemblies (e.g., chains or dimers) .

- π-π Stacking : Aromatic rings (quinazoline and nitrophenyl) align face-to-face, with centroid distances of 3.5–4.0 Å, influencing solubility and crystallinity .

How can discrepancies in reported biological activity data be resolved?

Advanced Research Question

- Assay Standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (DMSO tolerance). Meta-analyses of structurally similar compounds (e.g., N-arylquinazolines) suggest normalizing data to reference inhibitors .

- SAR Rationalization : Contradictory results (e.g., nitro groups enhancing activity in kinase assays but reducing cytotoxicity) may reflect off-target effects. Profiling against broader target panels (e.g., kinase libraries) clarifies selectivity .

What in vitro assays evaluate its antitumor potential?

Advanced Research Question

- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines, with IC₅₀ values compared to clinical benchmarks (e.g., gefitinib for EGFR inhibition) .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to quantify pro-apoptotic activity .

- Kinase Profiling : Radioactive ATP-based assays (e.g., EGFR, VEGFR2) to measure competitive inhibition .

How can substituent optimization improve target binding affinity?

Advanced Research Question

- Electron-Withdrawing Groups : 4-Nitrophenyl enhances kinase inhibition by increasing electrophilicity at the quinazoline C2 position. Comparative studies show a 10-fold potency increase over 4-methylphenyl analogs .

- Steric Effects : 2-Methylcyclohexyl substituents balance lipophilicity and steric bulk. Docking simulations suggest optimal binding when the cyclohexyl group occupies a hydrophobic cleft near the kinase gatekeeper residue .

What strategies mitigate synthetic challenges (e.g., low yields)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.